3-Methyl-1H-naphtho[1,2-c]pyran-1-one
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Overview
Description
3-Methyl-1H-naphtho[1,2-c]pyran-1-one is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their unique structural framework, which includes a fused pyran ring and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one can be achieved through various methods. One common approach involves the multicomponent condensation of 2-naphthol, aldehydes, and β-ketoesters in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-naphtho[1,2-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
3-Methyl-1H-naphtho[1,2-c]pyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-Methyl-1H-naphtho[1,2-c]pyran-1-one include other naphthopyrans such as:
- 1H-Naphtho[2,1-b]pyran
- 1H-Naphtho[2,3-c]pyran-1-one
- 3-Acetoacetyl-7-methylpyrano[4,3-b]pyran-2,5-dione .
Uniqueness
This compound is unique due to its specific structural features and the presence of a methyl group at the 3-position. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other naphthopyrans .
Properties
CAS No. |
63542-35-8 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[h]isochromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(15)16-9/h2-8H,1H3 |
InChI Key |
VKHRTXHNGXOMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)C(=O)O1 |
Origin of Product |
United States |
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